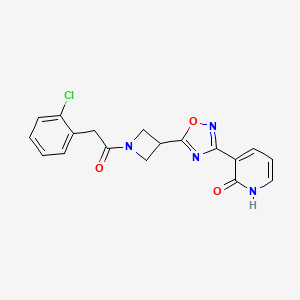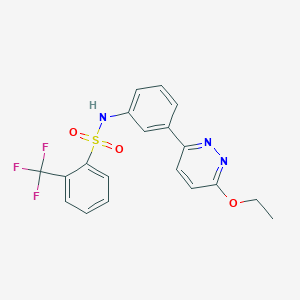
N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide, also known as GSK2334470, is a small molecule inhibitor that targets the protein PDK1. PDK1 is a key regulator of the PI3K/Akt/mTOR signaling pathway, which is involved in many cellular processes such as cell growth, proliferation, and survival.
作用機序
N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide targets PDK1, which is a key regulator of the PI3K/Akt/mTOR signaling pathway. By inhibiting PDK1, N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide can block the activation of Akt and downstream signaling pathways, leading to the inhibition of cell growth and survival. N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide can inhibit cell growth and induce apoptosis. In addition, N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide can enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. In non-cancer cells, N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide can improve glucose tolerance and insulin sensitivity, potentially leading to improved metabolic health.
実験室実験の利点と制限
One advantage of using N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide in lab experiments is its specificity for PDK1. This allows researchers to study the effects of PDK1 inhibition on various cellular processes without interfering with other signaling pathways. However, one limitation of using N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide is its potential toxicity, as it can induce apoptosis in both cancer and non-cancer cells. Therefore, careful consideration must be given to the dosage and duration of treatment in lab experiments.
将来の方向性
There are several future directions for the study of N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide. One direction is to further investigate its potential therapeutic applications, particularly in combination with other cancer treatments. Another direction is to study the effects of N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide on other cellular processes beyond the PI3K/Akt/mTOR signaling pathway. Additionally, the development of more potent and selective PDK1 inhibitors could lead to improved therapeutic outcomes.
合成法
The synthesis of N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide involves several steps, including the preparation of the pyridazine intermediate and the coupling of the sulfonamide and trifluoromethylbenzene groups. The final product is obtained through a purification process using chromatography. The synthesis of N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide has been optimized to increase the yield and purity of the final product.
科学的研究の応用
N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide has also been studied for its potential use in the treatment of diabetes, as it can improve glucose tolerance and insulin sensitivity.
特性
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S/c1-2-28-18-11-10-16(23-24-18)13-6-5-7-14(12-13)25-29(26,27)17-9-4-3-8-15(17)19(20,21)22/h3-12,25H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRRZCHWEYNZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2899351.png)

![N'-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2899354.png)
![2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2899355.png)
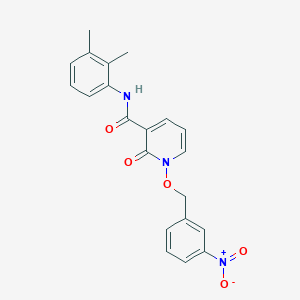
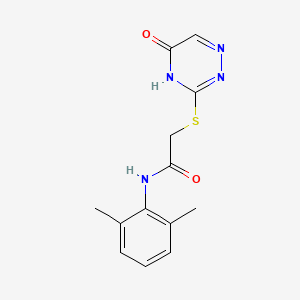
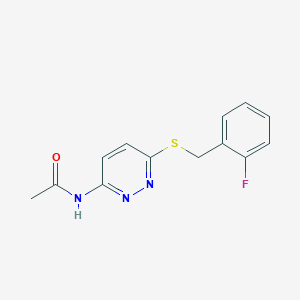

![N-({2'-methoxy-[1,1'-biphenyl]-4-yl}methyl)-N-(propan-2-yl)but-2-ynamide](/img/structure/B2899365.png)

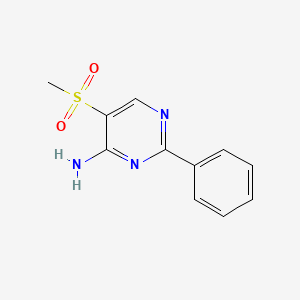
![N-benzyl-N-ethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide](/img/no-structure.png)

